1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a structurally complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with a 1,2,4-oxadiazole moiety and aromatic methoxy/ethoxy groups. Its IUPAC name and registry number (1171790-81-0) confirm its identity as a derivative of pyrrolo[3,4-d][1,2,3]triazole-4,6-dione . The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to polycyclic frameworks.
Properties
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-4-34-16-10-5-13(11-17(16)33-3)21-24-18(35-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)14-6-8-15(32-2)9-7-14/h5-11,19-20H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTXIFAMFZJZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, including the formation of the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole rings. The synthetic route typically starts with the preparation of the oxadiazole intermediate, followed by the cyclization to form the pyrrolo[3,4-d][1,2,3]triazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Structural Characteristics
The compound features an intricate structure that includes:
- Oxadiazole ring : Known for its diverse chemical reactivity.
- Pyrrolo[3,4-d][1,2,3]triazole core : Imparts unique biological properties.
- Methoxy and ethoxy substituents : Enhance solubility and bioactivity.
Molecular Formula and Weight
- Molecular Formula : C_{24}H_{24}N_{4}O_{4}
- Molecular Weight : 432.5 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:
- Human colon adenocarcinoma (HT-29)
- Human gastric carcinoma (GXF 251)
The compound exhibits IC50 values ranging from 1.143 μM to 9.27 μM against these cell lines . Its mechanism of action involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer development .
Study 1: Anticancer Efficacy
In a recent study published in Pharmaceuticals, the compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with a mechanism involving HDAC inhibition .
Study 2: Mechanistic Insights
Another study explored the binding interactions of the compound with various enzymes using computational docking techniques. The findings suggested strong binding affinities to specific kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Ethylphenyl Variant: A closely related compound replaces the 4-methoxyphenyl group with a 4-ethylphenyl substituent (RN: 1171790-81-0).
- Hydroxyphenyl Derivative : The compound 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one introduces a hydroxyl group, which increases hydrogen-bonding capacity and aqueous solubility. However, the hydroxyl group may also render it more susceptible to metabolic oxidation .
Heterocyclic Core Modifications
- Thiazolo-Triazolone Systems: Compounds such as (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one feature a thiazolo-triazolone core instead of pyrrolo-triazole-dione.
- Triazolo-Thiadiazinones: Derivatives like 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one incorporate a thiadiazinone ring, which increases molecular weight (MW > 500 Da) and may reduce blood-brain barrier penetration compared to the target compound .
Functional Group Variations
- Hydrazinecarbothioamide Derivatives : The compound 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide introduces a thioamide group, enhancing metal-chelating properties but reducing stability under acidic conditions .
- Diketone Analogues : 1,6-bis(4-methoxyphenyl)hexane-1,6-dione lacks the heterocyclic core but shares methoxyphenyl substituents. This simpler structure exhibits higher thermal stability (melting point 105–120°C) but lower bioactivity due to the absence of nitrogen-rich rings .
Key Comparative Data
Table 1: Structural and Physicochemical Comparisons
Biological Activity
The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on their mechanisms of action and therapeutic applications.
Structural Characteristics
This compound features a pyrrolo-triazole core and an oxadiazole moiety. The presence of these heterocycles enhances the compound's reactivity and biological profile. The molecular formula is with a molecular weight of 498.5 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it may affect the MAPK/ERK signaling pathway.
- Antimicrobial Activity : The oxadiazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing this structure have shown significant activity against various pathogens including bacteria and fungi .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole exhibit notable anticancer properties. For example:
- Cell Proliferation Inhibition : Compounds similar to the one have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation.
- Targeting Specific Pathways : They can modulate pathways such as PI3K/Akt and MAPK/ERK that are crucial in tumorigenesis .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent:
- Broad-Spectrum Efficacy : Studies indicate that derivatives with oxadiazole rings exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives have outperformed traditional antibiotics in efficacy against resistant strains .
| Activity Type | Pathogens Affected | Mechanism of Action |
|---|---|---|
| Anticancer | Various cancer cell lines | Induction of apoptosis via caspase activation |
| Antibacterial | E. coli, S. aureus, P. aeruginosa | Inhibition of bacterial growth |
| Antifungal | Various fungal species | Disruption of cell membrane integrity |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Study on Anticancer Properties :
- A study conducted by researchers at PubMed Central demonstrated that oxadiazole derivatives led to a significant reduction in tumor size in xenograft models by targeting the PI3K/Akt pathway.
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
